molecular formula C11H17N3O3S B6955354 N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-1H-pyrrole-2-carboxamide

N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-1H-pyrrole-2-carboxamide

Cat. No.: B6955354
M. Wt: 271.34 g/mol
InChI Key: PCDJXLVMSSXMQO-UHFFFAOYSA-N
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Description

N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-1H-pyrrole-2-carboxamide is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of a broader class of thiazinane derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c15-11(10-2-1-3-12-10)13-4-5-14-6-8-18(16,17)9-7-14/h1-3,12H,4-9H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDJXLVMSSXMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CCNC(=O)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-1H-pyrrole-2-carboxamide typically involves the formation of the thiazinane ring followed by the introduction of the pyrrole-2-carboxamide moiety. One common synthetic route includes the reaction of a suitable amine with a thiazinane precursor under specific conditions. For example, the reaction of 1-bromo-3-chloropropane with a thiazinane derivative in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) can yield the desired cyclic sulfamoyl acetamide esters . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrole or thiazinane ring is modified by introducing different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-1H-pyrrole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-1H-pyrrole-2-carboxamide can be compared with other thiazinane derivatives, such as:

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